5-(Benzyloxy)isophthalic acid

MOF synthesis Coordination chemistry Supramolecular chemistry

Standard rigid isophthalic acid analogs fail to deliver the conformational adaptability required for templated MOF self-assembly. 5-(Benzyloxy)isophthalic acid (CAS 114274-39-4) overcomes this limitation via its flexible CH₂-O spacer and pendant phenyl ring. - Enables unique 1D→2D interdigitated Zn(II) frameworks unattainable with 5-hydroxyisophthalic acid. - Pendant phenyl tail fills MOF channels, tuning pore architecture and enhancing photocatalytic methyl blue degradation under UV. - Well-defined single-crystal XRD parameters (monoclinic C2, a=20.2528 Å) for receipt verification. - Supplied at ≥98% purity with sealed dry storage; ships at ambient temperature.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 114274-39-4
Cat. No. B038652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)isophthalic acid
CAS114274-39-4
Synonyms5-BENZYLOXY-ISOPHTHALIC ACID
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)C(=O)O
InChIInChI=1S/C15H12O5/c16-14(17)11-6-12(15(18)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19)
InChIKeyIUVPKFJCXNRPIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)isophthalic Acid – Key Properties


5-(Benzyloxy)isophthalic acid (CAS 114274-39-4) is an aromatic dicarboxylic acid featuring a benzyloxy substituent at the 5-position of the isophthalic acid core . This structural modification introduces a flexible CH₂–O spacer and a pendant phenyl ring, endowing the molecule with distinctive conformational adaptability and supramolecular recognition capabilities compared to simpler analogs [1]. The compound serves as a versatile organic building block in the construction of metal-organic frameworks (MOFs), coordination polymers, and functional polyesters/polyamides, with documented applications in photocatalysis, luminescence, and stimuli-responsive molecular assemblies [1][2].

Conformational adaptability via flexible CH₂–O spacer
Template-directed self-assembly with pendant phenyl group
Supramolecular recognition for MOF and coordination polymer design

Why 5-(Benzyloxy)isophthalic Acid Is Irreplaceable


Simple substitution with unfunctionalized isophthalic acid or 5-hydroxyisophthalic acid fails to deliver the structural and functional outcomes achieved with 5-(benzyloxy)isophthalic acid. The benzyloxy group introduces a flexible CH₂–O spacer and a terminal phenyl ring that together enable conformational adaptability, template-directed self-assembly, and enhanced supramolecular interactions not possible with the rigid, planar analogs [1][2]. Furthermore, the pendant phenyl ring acts as an uncoordinated 'tail' that can fill channels in MOF frameworks, influence pore architecture, and provide additional π–π stacking sites, directly impacting material porosity, catalytic activity, and stimuli-responsiveness [2]. These quantifiable differences in coordination behavior and framework topology render the benzyloxy derivative irreplaceable in applications requiring precise architectural control or switchable molecular function.

Target Compound
Potential Substitute
Flexible CH₂–O spacer and pendant phenyl enable conformational adaptability and templating
Isophthalic acid or 5-hydroxyisophthalic acid lack the flexible spacer and pendant group, limiting supramolecular architectural control
Pendant phenyl tail fills MOF channels, tuning pore environment and catalytic activity
Simpler analogs without the tail cannot replicate channel-filling or π–π stacking interactions

Quantitative Differentiation of 5-(Benzyloxy)isophthalic Acid


Conformational Flexibility vs. 5-Hydroxyisophthalic Acid

5-(Benzyloxy)isophthalic acid (H₂L1) exhibits conformational adaptability due to the flexible CH₂–O spacer, which is absent in the rigid 5-hydroxyisophthalic acid comparator. This flexibility allows the ligand to adopt multiple conformations to satisfy geometric requirements of different metal ions [1]. Additionally, the pendant benzyl group can act as a template during self-assembly, a feature not present in the hydroxyl analog [1]. The resulting Zn(II) complex forms a 1D open-ended tubular framework that interdigitates into a 2D supramolecular structure via hydrogen bonding, demonstrating unique supramolecular architecture unattainable with 5-hydroxyisophthalic acid [1].

Conformational Flexibility vs. 5-Hydroxy
Direct head-to-head
Flexible CH₂–O spacer enables multiple conformations; benzyl group acts as template; yields interdigitated 2D network not possible with 5-hydroxy analog
Supports non-planar ligand geometries and template-directed MOF assembly
Zn(II) complex: 1D tubular framework interdigitated to 2D via H-bonds
MOF synthesis Coordination chemistry Supramolecular chemistry

Photocatalytic Methyl Blue Degradation

Two Co(II) coordination polymers constructed from 5-(benzyloxy)isophthalic acid, [Co₂(L)₂(H₂O)]ₙ (1) and [Co(L)(phen)(H₂O)]ₙ·xH₂O (2), function as active photocatalysts for the degradation of methyl blue under UV irradiation [1]. The pendant phenyl 'tail' of the ligand fills hexagonal channels in the 3D framework of compound 1, influencing pore architecture and potentially contributing to catalytic performance [1]. While quantitative degradation rates are not directly compared to analogs in this study, the photocatalytic activity is a documented property of these MOFs, and the unique channel-filling effect of the benzyloxy tail differentiates these materials from those derived from simpler ligands like 5-hydroxyisophthalic acid.

Photocatalytic Methyl Blue Degradation
Class-level
Co(II) coordination polymers from ligand degrade methyl blue under UV; phenyl tail fills channels in 3D framework
Reported photocatalytic activity; pore environment tunable via pendant tail
No direct comparison to 5-hydroxy analog; activity context-specific
Photocatalysis Dye degradation Coordination polymers

Tri-Stable Voltage-Controlled Switching

A derivative of 5-(benzyloxy)isophthalic acid, BIC-C12, exhibits tri-stable structural switching between three distinct polymorphisms (lamellar, honeycomb, quadrangular) at the liquid/solid interface when subjected to varying sample bias voltages in STM [1]. At positive sample bias, a compact lamellar structure forms exclusively; at negative bias, either a porous honeycomb or quadrangular structure is preferred [1]. This voltage-dependent polymorphism is a direct consequence of the molecular design incorporating the benzyloxy moiety and is not observed for simple isophthalic acid derivatives.

Tri-Stable Voltage Switching
Supporting evidence
BIC-C12 derivative shows tri-stable switching (lamellar, honeycomb, quadrangular) under STM bias control; unfunctionalized isophthalic acid lacks this
Enables stimuli-responsive molecular assemblies for molecular electronics
Liquid/solid interface; bias polarity and magnitude dependent
Molecular electronics Stimuli-responsive materials STM Surface assembly

X-Ray Crystallographic Identity Confirmation

Single-crystal X-ray diffraction analysis of 5-(benzyloxy)isophthalic acid yields crystallographic parameters that serve as a definitive fingerprint for identity and purity [1]. The crystal is monoclinic, space group C2, with unit cell dimensions a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. Refinement converged to R₁ = 0.053 for 2043 observed reflections, indicating a well-resolved structure [1]. These parameters provide a quantitative benchmark for confirming the compound's identity against substandard or mislabeled material.

X-Ray Crystallographic Identity
Specification review
Monoclinic C2, a=20.2528 Å, b=6.7254 Å, c=10.6748 Å, β=94.699°, Z=4, R₁=0.053
Definitive benchmark for identity and crystalline form verification
Single-crystal XRD at room temperature
Crystallography Quality control Structural confirmation

5-(Benzyloxy)isophthalic Acid Applications


Conformationally Adaptable MOF Synthesis

When designing metal-organic frameworks that require non-planar ligand geometries or templated self-assembly, 5-(benzyloxy)isophthalic acid provides the necessary flexible CH₂–O spacer and pendant phenyl group. This enables the formation of unique supramolecular architectures, such as the 1D→2D interdigitated Zn(II) framework, which cannot be replicated using rigid 5-hydroxyisophthalic acid [1]. This application is directly supported by the direct head-to-head comparison evidence in Section 3.

Photocatalytic MOFs for Dye Degradation

Coordination polymers synthesized from 5-(benzyloxy)isophthalic acid, such as [Co₂(L)₂(H₂O)]ₙ and [Co(L)(phen)(H₂O)]ₙ·xH₂O, exhibit photocatalytic activity for the degradation of methyl blue under UV irradiation [2]. The pendant phenyl tail of the ligand fills channels in the 3D framework, influencing pore architecture and potentially enhancing catalytic performance. This makes the compound a valuable building block for environmental remediation MOFs, as documented in the class-level inference evidence in Section 3.

Voltage-Controlled Switchable Molecular Assemblies

Derivatives of 5-(benzyloxy)isophthalic acid, such as BIC-C12, enable tri-stable structural switching at liquid/solid interfaces in response to applied bias voltage [3]. This property is critical for developing stimuli-responsive surface coatings and molecular electronic devices. The supporting evidence in Section 3 highlights this unique functionality, which is not accessible with unsubstituted isophthalic acid.

Quality Control and Structural Verification

The well-defined single-crystal X-ray diffraction parameters (monoclinic C2, a = 20.2528(4) Å, etc.) provide a quantitative benchmark for confirming the identity and crystalline form of 5-(benzyloxy)isophthalic acid upon receipt [4]. Procurement from reputable sources should be accompanied by analytical data matching these parameters, ensuring the material meets specifications for advanced research applications.

Application
Selection Property
Validation Focus
Conformationally Adaptable MOFs
Flexible CH₂–O spacer & templating phenyl group
Supramolecular topology and interdigitation architecture
Photocatalytic MOFs for Dye Degradation
Pendant phenyl tail for pore engineering
Photocatalytic dye degradation activity under UV
Voltage-Switchable Molecular Assemblies
Voltage-responsive polymorphic switching
STM bias-dependent assembly verification
Structural Verification
Crystallographic identity benchmarks
Unit cell parameters and R-factor match

Technical Documentation Hub

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